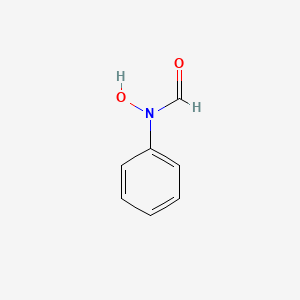
N-hydroxyformanilide
Cat. No. B8501206
Key on ui cas rn:
31335-69-0
M. Wt: 137.14 g/mol
InChI Key: FWUDLKMCWUETIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04598156
Procedure details


In a manner analogous to that of Example 1, 3.1 g of N-hydroxy-N-formylaniline, 200 mg of Li2PdCl4 and 60 ml of vinyl acetate are reacted at 55° C. for 6 hours, and, after further processing, N-formylindole is obtained; IR spectrum (CHCl3): 1660 (CO): NMR spectrum (100 MHz, CDCl3): 6.54 (broad d, J=5 Hz, CH); 7.0-7.3 (m, 4H); 8.02 (broad d, J=6 Hz, CH); 8.68 (s, H--CO) ppm.

[Compound]
Name
Li2PdCl4
Quantity
200 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
O[N:2]([CH:9]=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11](OC=C)(=O)[CH3:12]>>[CH:9]([N:2]1[C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:12]=[CH:11]1)=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ON(C1=CC=CC=C1)C=O
|
[Compound]
|
Name
|
Li2PdCl4
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)N1C=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
